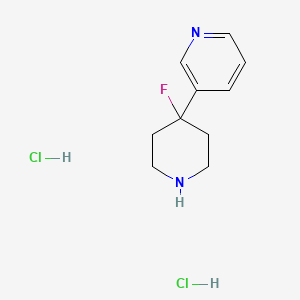

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-(4-fluoropiperidin-4-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;/h1-2,5,8,12H,3-4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISNKQMFIGCAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=CC=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803587-91-8 | |

| Record name | 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorine atom at the 4-position and a pyridine moiety . The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for drug design. The molecular formula is with a molecular weight of approximately 251.14 g/mol.

Research indicates that this compound interacts with various biological targets, particularly receptors and enzymes. Its mechanism of action is believed to involve:

- Binding to Serotonin Receptors : Similar compounds have shown the ability to bind to serotonin receptors, influencing neurotransmission and offering therapeutic implications for psychiatric disorders.

- Modulation of Muscarinic Acetylcholine Receptors : The compound may act as a positive allosteric modulator (PAM) for M4 muscarinic acetylcholine receptors, which are implicated in several neurological disorders .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Neuropharmacological Effects : It has been investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

- Antagonistic Properties : Compounds with similar structures have demonstrated antagonism towards various receptors, indicating potential therapeutic applications in pain management and psychiatric conditions .

Case Studies

Several studies highlight the compound's efficacy:

- Study on MAO Inhibition : A related compound was found to be a selective inhibitor of monoamine oxidase B (MAO-B), suggesting that this compound may also exhibit similar inhibitory properties .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| T6 | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

This table illustrates the potency of related compounds as MAO-B inhibitors, indicating that structural modifications can significantly enhance biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Fluorination : Introduction of the fluorine atom at the appropriate position using fluorinating agents.

- Pyridine Coupling : The final coupling step involves creating the pyridine moiety, often through nucleophilic substitution reactions.

Applications in Pharmacology

The unique properties of this compound make it a candidate for various therapeutic applications:

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The 4-fluoropiperidine group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 4-(3-pyridinyl)-4-piperidinol dihydrochloride .

- Hydrochloride Salts : Dihydrochloride forms improve aqueous solubility, critical for in vitro assays and formulation development.

- Functional Group Diversity: Substituents like dimethylamine or piperidinol influence receptor binding profiles. For example, dimethylamine analogs may exhibit higher blood-brain barrier penetration .

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride typically involves:

- Preparation of the fluorinated piperidine intermediate.

- Coupling of the fluoropiperidine moiety with the pyridine ring.

- Conversion to the dihydrochloride salt form for enhanced stability and solubility.

Preparation of 4-Fluoropiperidine Intermediate

The key intermediate, 4-fluoropiperidine, can be synthesized via nucleophilic substitution or amination reactions. One documented method involves reacting 4-piperidone derivatives with fluorinating agents or using fluorinated amines as starting materials.

For example, the synthesis of (4-chloro-3-nitrophenyl)(4-fluoropiperidin-1-yl)methanone was achieved by reacting a nitrophenyl ketone with 4-fluoropiperidine, yielding the fluorinated piperidine derivative in moderate yield (53%). This indicates the feasibility of introducing fluorine at the piperidine ring via amine substitution.

Coupling with Pyridine Moiety

The coupling of the fluoropiperidine intermediate with the pyridine ring is generally accomplished through amide bond formation or alkylation reactions. A common approach involves:

- Activation of the carboxylic acid or acid chloride derivative of a pyridine carboxylic acid.

- Reaction with the fluoropiperidine amine under appropriate conditions.

In a related synthesis of pyridine-containing piperidine derivatives, condensation reactions were carried out using coupling reagents such as WSC·HCl and HOBt in solvents like DMF at room temperature, achieving good yields (up to 79%). This method is applicable for linking the fluoropiperidine to the pyridine ring.

Formation of Dihydrochloride Salt

The final step involves conversion of the free base compound into its dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s water solubility and stability, which is crucial for pharmaceutical applications.

Representative Synthetic Procedure (Hypothetical)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Piperidone + Fluorinating agent (e.g., Selectfluor) | Fluorination of piperidine ring | ~50-60% |

| 2 | Pyridine-3-carboxylic acid + Coupling reagents (WSC·HCl, HOBt), DMF, RT | Amide bond formation with fluoropiperidine | ~75-80% |

| 3 | HCl (gas or aqueous) | Salt formation to dihydrochloride | Quantitative |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic signals for fluorine-substituted piperidine protons and pyridine aromatic protons confirm the structure.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the fluorinated piperidine-pyridine compound.

- Purity and Yield : Chromatographic purification (flash chromatography, silica gel) yields high purity compounds suitable for further biological evaluation.

Research Findings and Optimization Notes

- The fluorination step is critical and can be optimized by selecting appropriate fluorinating agents and reaction conditions to maximize regioselectivity and yield.

- Coupling efficiency depends on the choice of activating agents and solvent system; carbodiimide-based reagents with additives like HOBt are effective.

- Formation of the dihydrochloride salt should be controlled to avoid over-acidification or degradation.

Summary Table of Key Preparation Steps

This detailed synthesis approach for this compound is based on the integration of fluorination chemistry, amide bond formation, and salt preparation methods documented in recent medicinal chemistry literature and patent disclosures. The procedures provide a robust platform for producing this compound with high purity and yield, suitable for pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and subsequent HCl salt formation. For example, analogous piperidine derivatives are synthesized via alkylation of pyridine precursors with fluorinated piperidine intermediates in dichloromethane under basic conditions (e.g., NaOH) . Yield optimization requires precise stoichiometric control, inert atmospheres, and temperature modulation (e.g., 0–25°C). Post-synthesis purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm fluoropiperidine and pyridine moieties), HPLC (for purity assessment), and mass spectrometry (ESI-MS for molecular ion verification). For example, analogous compounds were validated using [M+H]+ peaks matching theoretical molecular weights . Elemental analysis (C, H, N, Cl) further confirms stoichiometric consistency with the dihydrochloride form .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS-based precautions despite limited classification data. Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation for ingestion . Store in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For instance, if receptor-binding affinity (e.g., for CNS targets) conflicts with in vitro efficacy, assess compound stability in assay buffers (pH, temperature effects) or metabolite interference via LC-MS . Contradictions may arise from differential membrane permeability or off-target interactions, requiring structural analogs or isotopic labeling for mechanistic clarity .

Q. What strategies are recommended for evaluating the compound’s pharmacokinetic (PK) profile in preclinical models?

- Methodological Answer : Conduct in vivo PK studies in rodent models via IV/oral administration. Measure plasma half-life using LC-MS/MS, noting the dihydrochloride form’s solubility limitations. For CNS-targeted applications, assess blood-brain barrier penetration via microdialysis or brain homogenate analysis. Adjust formulations (e.g., PEGylation) to enhance bioavailability if poor absorption is observed .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to map binding poses against crystal structures of targets (e.g., 5-HT or σ receptors). Validate predictions with mutagenesis studies—e.g., replacing fluoropiperidine with non-fluorinated analogs to assess halogen bonding contributions. MD simulations (>100 ns) can further evaluate binding stability under physiological conditions .

Q. What experimental approaches address the compound’s hygroscopicity and long-term stability challenges?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. If degradation occurs (e.g., hydrolysis of the fluoropiperidine ring), optimize storage using desiccants (silica gel) or lyophilization. For hygroscopic batches, formulate as a co-crystal or salt with counterions like succinate to improve solid-state stability .

Critical Considerations for Experimental Design

- Contradictory Data : Cross-reference synthetic yields and purity metrics with batch-specific analytical certificates to rule out lot-to-lot variability .

- Biological Assays : Include positive controls (e.g., known receptor agonists/antagonists) and account for dihydrochloride salt effects on ionic strength in buffer systems .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds targeting behavioral endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.